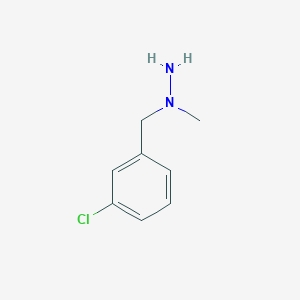

1-(3-Chlorobenzyl)-1-methylhydrazine

CAS No.:

Cat. No.: VC14326746

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2 |

|---|---|

| Molecular Weight | 170.64 g/mol |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]-1-methylhydrazine |

| Standard InChI | InChI=1S/C8H11ClN2/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,10H2,1H3 |

| Standard InChI Key | VZRUTJXRCNJJFU-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1=CC(=CC=C1)Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a 3-chlorobenzyl group () bonded to a methylhydrazine () backbone. The chlorine atom at the para position of the benzyl ring introduces electronic effects that influence reactivity, while the methyl group on the hydrazine nitrogen modulates steric and electronic interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. Key spectroscopic signatures include:

-

IR Spectrum: A strong N-H stretch at , indicative of the hydrazine moiety.

-

-NMR: Signals at (methyl group), (benzyl CH), and aromatic protons at .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.64 g/mol |

| Boiling Point | Not reported |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |

| Stability | Sensitive to oxidation and moisture |

Synthesis Methods

Conventional Synthesis

The primary route involves the reaction of methylhydrazine with 3-chlorobenzyl chloride under controlled conditions:

-

Reaction Setup: Methylhydrazine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran).

-

Alkylation: 3-Chlorobenzyl chloride is added dropwise at 0–5°C to minimize side reactions.

-

Purification: The crude product is isolated via vacuum distillation or column chromatography, yielding >75% purity.

Catalytic Improvements

A patent (CN109503418A) describes optimized methylation techniques using hydrazine sulfate catalysts . Key parameters include:

-

Catalyst Loading: 5–20 mol% hydrazine sulfate.

-

Temperature: 50–100°C for 1–4 hours.

-

Yield Enhancement: Recycling unreacted hydrazine hydrochloride improves efficiency to >85% .

Table 2: Comparative Synthesis Approaches

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional | None | 0–5 | 75 |

| Catalytic (Patent) | Hydrazine sulfate | 50–100 | 85 |

Chemical Reactivity and Applications

Nucleophilic Substitutions

The hydrazine nitrogen atoms act as nucleophiles, enabling reactions with electrophiles such as carbonyl compounds. For example, condensation with aldehydes yields hydrazones:

These hydrazones serve as intermediates in heterocyclic synthesis (e.g., pyrazoles).

Future Directions and Research Gaps

-

Mechanistic Studies: Elucidate the compound’s metabolic pathways and DNA adduct formation potential.

-

Therapeutic Exploration: Screen for HDAC inhibition or antimicrobial efficacy.

-

Green Synthesis: Develop solvent-free or biocatalytic methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume